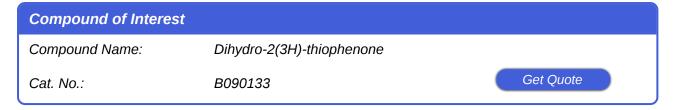


A Spectroscopic Comparison of Dihydro-2(3H)thiophenone and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **dihydro-2(3H)-thiophenone** (also known as y-thiobutyrolactone) and its derivatives. The following sections present a summary of key spectroscopic data, detailed experimental protocols for the analytical techniques, and a visual representation of the general experimental workflow. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these sulfur-containing heterocyclic compounds.

Data Presentation

The spectroscopic data for **dihydro-2(3H)-thiophenone** and a selection of its alkyl-substituted derivatives are summarized in the tables below. These tables facilitate a direct comparison of the key spectroscopic features across the different compounds.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (ppm) and Multiplicity
Dihydro-2-methyl-3(2H)- thiophenone	CDCl₃	Specific data not available in search results.

Table 2: 13C NMR Spectroscopic Data



Compound	Solvent	Chemical Shift (ppm)	
Dihydro-2-methyl-3(2H)-thiophenone[1]	CDCl ₃	16.39, 23.46, 38.67, 46.07, 214.00[1]	

Table 3: Infrared (IR) Spectroscopic Data

Compound	Technique	Key Absorption Bands (cm ⁻¹)
Dihydro-2(3H)-thiophenone	Gas Phase	Data available in NIST Chemistry WebBook[2]
Dihydro-2-methyl-3(2H)-thiophenone[1]	Neat	Data available from Bruker Tensor 27 FT-IR[1]

Table 4: Mass Spectrometry (MS) Data

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
Dihydro-2(3H)- thiophenone[2]	Electron Ionization	102[2]	Data available in NIST Chemistry WebBook[2]
Dihydro-5-methyl- 2(3H)-thiophenone[3]	Not specified	116[3]	Data available in PubChem[3]

Table 5: UV-Vis Spectroscopic Data



Compound	Solvent	λmax (nm)	Molar Absorptivity (ε)
Data for dihydro-			
2(3H)-thiophenone			
and its derivatives			
were not available in			
the search results.			

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).
- Data Acquisition: For ¹H NMR, standard parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
- 2. Infrared (IR) Spectroscopy
- Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are often analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.



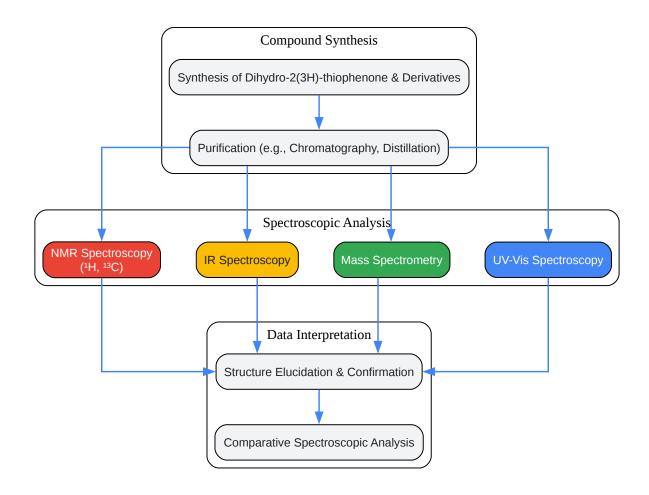
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is commonly used.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is first collected and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).
- 3. Mass Spectrometry (MS)
- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Electron Ionization (EI) is a common method for volatile compounds, where the sample is bombarded with a high-energy electron beam.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or other detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.
- 4. UV-Vis Spectroscopy
- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration is chosen to give an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The absorbance of the sample is measured over a specific wavelength range (e.g., 200-800 nm). A baseline is first recorded with the cuvettes containing only the solvent.
- Data Processing: The instrument software plots absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are



determined from the spectrum.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of **dihydro-2(3H)-thiophenone** and its derivatives.



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Caption: General workflow for the synthesis and spectroscopic characterization of thiophenone derivatives.

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